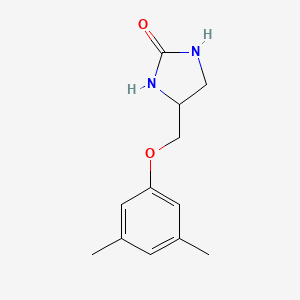
TMR-ShK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TMR-ShK peptide toxin is a synthetic derivative of the well-known ShK toxin (Stichodactyla helianthus neurotoxin) isolated from the venom of the Carribean sea anemone Stoichactis helianthus. Wild-type ShK blocks potently Kv1.3 (KCNA3), Kv1.1 (KCNA1), Kv1.4 (KCNA4) and Kv1.6 (KCNA6) with a Kd value of 11 pM, 16 pM, 312 pM and 165 pM, respectively. The fluorescent TMR-labeled ShK blocks Kv1.3 and Kv1.1 with Kd values of 52 pM and 397 pM, respectively. TMR-ShK can be used to identify lymphocytes expressing Kv1.3 channels such as effective memory T cells (TEM) in the case of autoimmune diseases (type 1 diabetes, mellitus or rheumatoid arthritis) which overexpress Kv1.3 channels.
Aplicaciones Científicas De Investigación
1. Topical Magnetic Resonance (TMR)
TMR is a method for obtaining high-resolution NMR spectra from a localized area within a larger object. It can provide non-invasive metabolic information from animals and humans. This method is significant for medical and biological research as it allows for detailed study of internal structures without invasive procedures. For instance, Gordon (1982) described the scope of metabolic information obtainable through TMR (Gordon, 1982).
2. TMR in Liver and Adipose Tissue Analysis
The use of TMR for studying liver and adipose tissue in living rats has shown promising results. Canioni, Alger, and Shulman (1983) employed TMR to obtain 13C NMR spectra from these tissues, revealing insights into the effects of dietary changes on the levels of carbohydrates and fats in the liver (Canioni, Alger, & Shulman, 1983).
3. TMR for Multimodal Markers in Microscopy
Liss et al. (2015) have shown that tetramethylrhodamine (TMR) serves as a multimodal marker for various microscopy techniques, including fluorescence microscopy and electron microscopy. This usage is vital for cell biology research, allowing for detailed observation of cellular processes and structures (Liss, Barlag, Nietschke, & Hensel, 2015).
4. TMR in Space Missions Security
Juliato and Gebotys (2013) researched the application of TMR in space missions, focusing on enhancing the security of cryptographic mechanisms in spacecrafts. Their study suggests that TMR can provide a more efficient approach to mitigating radiation-induced single event upsets in space applications (Juliato & Gebotys, 2013).
5. TMR in Fluorescence Probes Development
Kenmoku et al. (2007) developed new TMR derivatives for fluorescence probes, enhancing biological investigations using fluorescence microscopy. Their research has led to a better understanding of the modulation of fluorescence in TMR and its applications in detecting specific substances like hypochlorous acid (Kenmoku, Urano, Kojima, & Nagano, 2007).
6. TMR in Memory Consolidation Studies
A meta-analysis by Hu et al. (2020) explored the effectiveness of targeted memory reactivation (TMR) in sleep-based memory consolidation. This research is crucial for understanding how TMR can be used in educational and clinical applications to reinforce various types of memory (Hu, Cheng, Chiu, & Paller, 2020).
7. TMR in Neural Machine Interface
Huang, Zhou, Li, and Kuiken (2008) investigated TMR as a neural machine interface for myoelectric prosthesis control. Their research indicates that TMR can provide efficient and accurate identification of user movement intents, making it a valuable tool in prosthetics (Huang, Zhou, Li, & Kuiken, 2008).
Propiedades
Nombre del producto |
TMR-ShK |
|---|---|
Fórmula molecular |
C200H310N57O55S7 |
Peso molecular |
4611.7 Da |
Apariencia |
red lyophilized solidPurity rate: > 97%AA sequence: TMR-AEEAc-Arg-Ser-Cys3-Ile-Asp-Thr-Ile-Pro-Lys-Ser-Arg-Cys12-Thr-Ala-Phe-Gln-Cys17-Lys-His-Ser-Met-Lys-Tyr-Arg-Leu-Ser-Phe-Cys28-Arg-Lys-Thr-Cys32-Gly-Thr-Cys35-OHDisulfide bonds: Cys3-Cys35, Cys12-Cys28 and Cys17-Cys32Length (aa): 35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



